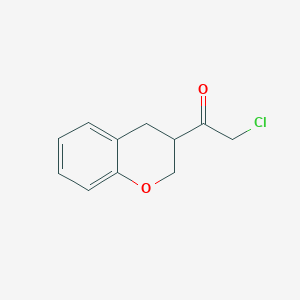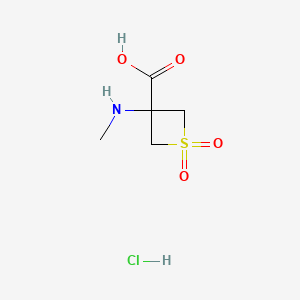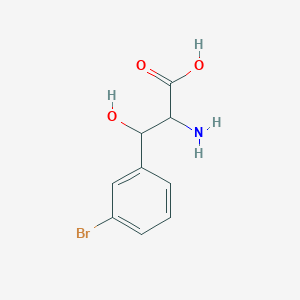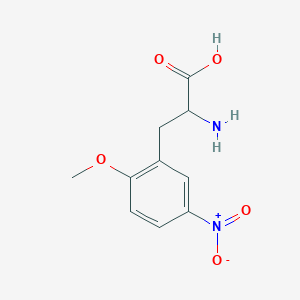methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
N-{[(4-chlorophenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide is a complex organic compound that features a combination of aromatic rings, amide groups, and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide typically involves multiple steps:
Formation of the 4-chlorophenyl isocyanate: This can be achieved by reacting 4-chloroaniline with phosgene under controlled conditions.
Reaction with pyridin-3-ylmethanol: The 4-chlorophenyl isocyanate is then reacted with pyridin-3-ylmethanol to form the corresponding carbamate.
Coupling with 4-(1-methoxyethyl)aniline: The carbamate is then coupled with 4-(1-methoxyethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide linkage.
Formation of the prop-2-enamide moiety: Finally, the compound is reacted with acryloyl chloride to introduce the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the double bond in the prop-2-enamide moiety.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with unique properties.
Biological Research: It may be used as a probe to study biological pathways or as a tool in biochemical assays.
Industrial Applications: Potential use in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could act as an inhibitor or activator, depending on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide: can be compared to other compounds with similar structural motifs, such as:
Uniqueness
The unique combination of aromatic rings, amide groups, and the prop-2-enamide moiety in N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide provides it with distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C25H24ClN3O3 |
|---|---|
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
N-[2-(4-chloroanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H24ClN3O3/c1-4-23(30)29(22-13-7-18(8-14-22)17(2)32-3)24(19-6-5-15-27-16-19)25(31)28-21-11-9-20(26)10-12-21/h4-17,24H,1H2,2-3H3,(H,28,31) |
Clé InChI |
RTWVAHMLIMJQKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
![(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
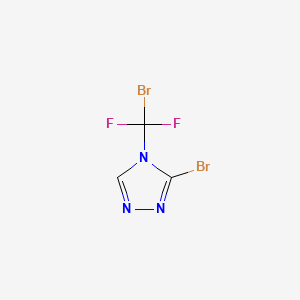
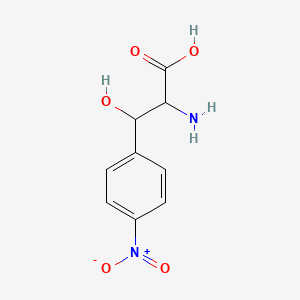

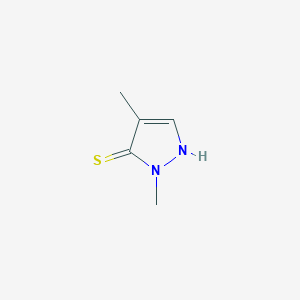
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)
